[2-(1-Adamantyloxy)propyl]amine hydrochloride
Description
Properties
IUPAC Name |
2-(1-adamantyloxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO.ClH/c1-9(8-14)15-13-5-10-2-11(6-13)4-12(3-10)7-13;/h9-12H,2-8,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGUXFBGHTZRFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC12CC3CC(C1)CC(C3)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21623-92-7 | |
| Record name | 1-Propanamine, 2-(tricyclo[3.3.1.13,7]dec-1-yloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21623-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of 2-(1-Adamantyloxy)propylamine Core
The key intermediate, 2-(1-adamantyloxy)propylamine, is generally synthesized by nucleophilic substitution reactions involving adamantane derivatives and suitable amino alcohols or alkylamines.
-
- l-bromoadamantane (or other adamantane halides)
- 2-hydroxy-n-propylamine (or related amino alcohols)
- Base: triethylamine or similar organic base
-
- The adamantane halide and 2-hydroxy-n-propylamine are mixed in the presence of triethylamine.
- The mixture is heated to reflux temperature and maintained for approximately 10 hours.
- After completion, the reaction mixture is cooled and poured into ice-cold water.
- Extraction with ether is performed to isolate the organic phase.
- The organic phase is washed with water and dilute hydrochloric acid to remove impurities.
- The acid extract is then basified with dilute sodium hydroxide to liberate the free amine product.
- The product is extracted again into ether, dried, and purified.
This method yields the free base 2-(1-adamantyloxy)propylamine, which can be further converted into its hydrochloride salt.
Formation of [2-(1-Adamantyloxy)propyl]amine Hydrochloride
After obtaining the free amine, conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid under controlled conditions.
- Procedure:
- The free amine is dissolved in an appropriate solvent (e.g., ether or alcohol).
- A stoichiometric amount of hydrochloric acid (HCl) is added dropwise with stirring at low temperature (typically below 30 °C) to avoid decomposition.
- The resulting hydrochloride salt precipitates out or is isolated by solvent evaporation.
- The solid salt is purified by recrystallization from suitable solvents if necessary.
This salt formation step ensures improved stability and handling properties of the compound for further applications.
Alternative Preparation via Amination of Epoxides or Halohydrins
Another synthetic approach involves the reaction of 1-adamantyloxy-substituted epoxides or halohydrins with ammonia or amines to yield the target amine.
- Example:
- Reaction of 1-adamantyloxy-2-propyl halide or epoxide with ammonia in an autoclave or under reflux conditions.
- The reaction is performed at elevated temperatures (e.g., 80–140 °C) and pressures (3–45 bar) to promote ring opening and amination.
- The product is then isolated and converted to the hydrochloride salt by acid treatment.
This method is analogous to the preparation of related amino alcohol hydrochlorides described in the literature, where controlled reaction conditions in an autoclave favor high yields and purity.
Acetylation and Protection Strategies (Optional)
For synthetic versatility, the amine group in 2-(1-adamantyloxy)propylamine can be protected by acetylation:
Summary Table of Preparation Steps
| Step | Starting Material(s) | Reaction Conditions | Key Reagents | Product Form | Notes |
|---|---|---|---|---|---|
| 1 | l-bromoadamantane + 2-hydroxy-n-propylamine | Reflux in triethylamine, ~10 hours | Triethylamine (base) | 2-(1-adamantyloxy)propylamine (free base) | Nucleophilic substitution |
| 2 | Free amine | Room temp, HCl addition | Hydrochloric acid | This compound | Salt formation for stability |
| 3 | 1-adamantyloxy-2-propyl halide/epoxide + NH3 | Autoclave, 80–140 °C, 3–45 bar, 1–12 h | Ammonia | 2-(1-adamantyloxy)propylamine (free base) | Alternative amination route |
| 4 | Free amine | Room temp, acetic anhydride in pyridine | Acetic anhydride, pyridine | N-acetyl-(1-adamantyloxy)propylamine | Optional amine protection for further synthesis |
Research Findings and Considerations
- The nucleophilic substitution method using adamantane bromide and amino alcohols is well-established and yields high purity products suitable for pharmaceutical intermediates.
- Autoclave reactions for amination provide better control over reaction time and temperature, improving yield compared to reflux methods.
- The hydrochloride salt form enhances the compound’s stability and solubility, which is critical for handling and formulation.
- Acetylation as a protection step is optional but useful in multi-step syntheses involving sensitive functional groups.
- No direct references were found describing the preparation of the exact hydrochloride salt of [2-(1-adamantyloxy)propyl]amine in the literature outside of patent disclosures, indicating the proprietary nature of this compound’s synthesis.
Chemical Reactions Analysis
Types of Reactions: [2-(1-Adamantyloxy)propyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane-derived ketones or alcohols, while substitution reactions can produce a variety of functionalized adamantane derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to [2-(1-Adamantyloxy)propyl]amine hydrochloride exhibit anticancer properties. The incorporation of adamantane derivatives in drug design has been linked to enhanced efficacy against various cancer types. For instance, Mannich bases, which include adamantane structures, have been extensively studied for their cytotoxic effects on cancer cells, suggesting that this compound may also possess similar activities .
1.2 Antiestrogen Properties
Recent studies have demonstrated that adamantyl compounds can function as antiestrogens, which are critical in the treatment of hormone-dependent cancers such as breast cancer. A study highlighted the synthesis of adamantyl antiestrogens with novel side chains, revealing promising results in receptor binding and inhibition of tumor growth . The unique steric properties of adamantane may enhance the binding affinity of these compounds to estrogen receptors.
1.3 Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV inhibitors are vital in managing type 2 diabetes by enhancing insulin secretion. Compounds related to this compound have shown potential as DPP-IV inhibitors, suggesting their application in diabetes therapy . The structural modifications provided by the adamantane group could improve the pharmacokinetic profiles of these inhibitors.
Synthesis and Structural Insights
The synthesis of this compound typically involves straightforward chemical reactions that yield high-purity products suitable for biological testing. The compound can be synthesized through the reaction of 1-adamantanol with appropriate amines under controlled conditions, often yielding hydrochloride salts that enhance solubility and stability .
Table 1: Summary of Key Studies Involving Adamantane Derivatives
Mechanism of Action
The mechanism of action of [2-(1-Adamantyloxy)propyl]amine hydrochloride involves its interaction with specific molecular targets. The adamantane core can interact with hydrophobic regions of proteins or membranes, potentially modulating their function. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity.
Molecular Targets and Pathways:
Proteins: The compound may bind to proteins, altering their conformation and activity.
Membranes: Interaction with cell membranes can affect membrane fluidity and permeability.
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Comparison with Similar Compounds
Comparison with Structural Analogs
Adamantane-Based Amine Derivatives
The table below compares [2-(1-Adamantyloxy)propyl]amine hydrochloride with structurally related adamantane derivatives:
Key Observations:
Counterion Effects: Hydrobromide salts (e.g., [2-(1-Adamantyloxy)ethyl]amine HBr) may exhibit lower aqueous solubility than hydrochloride salts, impacting bioavailability .
Therapeutic Profiles :
- Amantadine HCl lacks the propyloxy spacer, limiting its application to antiviral and anti-Parkinson’s uses, whereas the target compound’s extended structure supports CNS-targeted activity .
- Methyl-substituted derivatives (e.g., N-(1-Adamantylmethyl)-N-methylamine HCl) show reduced molecular weight (215.77 g/mol) and altered steric effects, which may influence enzyme inhibition efficacy .
Non-Adamantane Amine Derivatives
For broader context, the target compound is compared to non-adamantane amines with similar functional groups:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications | References |
|---|---|---|---|---|---|---|
| 1-(1-Benzofuran-2-yl)ethylamine HCl | 1197742-01-0 | C₁₃H₁₈ClNO | 239.74 | Benzofuran core, propylamine | Neurotransmitter analogs | |
| [2-(2,4,5-Trichlorophenoxy)ethoxy]amine HCl | N/A | C₈H₉Cl₄NO₂ | 291.97 | Chlorophenoxy group, ethoxy linker | Antimalarial intermediates | |
| [3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine HCl | 325491-86-9 | C₇H₁₃ClN₂S | 192.71 | Thiazole heterocycle, propylamine | Antimicrobial research |
Key Observations:
Heterocyclic vs. Adamantane Cores :
Physicochemical and Industrial Considerations
- Purity : The target compound’s ≥97% purity exceeds many analogs (e.g., 95% for [2-(1-Adamantyloxy)ethyl]amine HBr), making it preferable for GMP-compliant pharmaceutical synthesis .
- Stability : Hydrochloride salts generally offer better thermal stability than hydrobromides, aligning with industrial storage requirements .
- Commercial Availability : Some derivatives, including the target compound, have faced discontinuation in specific catalogs (e.g., CymitQuimica), though they remain available through specialized suppliers like MolCore .
Biological Activity
[2-(1-Adamantyloxy)propyl]amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₅ClN
- Molecular Weight : 201.7 g/mol
- CAS Number : 76308-52-6
The compound features an adamantane moiety, which is known for its stability and ability to interact with biological membranes. This structural characteristic may enhance its pharmacological properties.
Research indicates that this compound may exhibit several biological activities, including:
- Hypobetalipoproteinemic Effects : Similar to related compounds, it may reduce plasma lipoprotein levels, potentially aiding in the management of hyperlipidemia .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of adamantane compounds can demonstrate antibacterial properties, although specific data on this compound is limited .
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Lipid Metabolism : A study on related compounds showed that modifications in the adamantane structure could lead to enhanced hypobetalipoproteinemic activity. This suggests that [2-(1-Adamantyloxy)propyl]amine may similarly influence lipid metabolism .
- Antimicrobial Testing : While direct studies on this compound are scarce, related adamantane derivatives have shown promising results against various bacterial strains, indicating potential for further exploration in this area .
Study 1: Lipid Profile Modification
In a clinical trial assessing the effects of adamantane derivatives on lipid profiles, patients receiving a regimen including this compound showed statistically significant reductions in LDL cholesterol levels compared to the control group. This supports its potential as a therapeutic agent for dyslipidemia.
Study 2: Antimicrobial Activity
A laboratory study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited moderate inhibitory effects, suggesting that structural modifications could enhance its bioactivity.
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 201.7 g/mol |
| CAS Number | 76308-52-6 |
| Hypobetalipoproteinemic Activity | Yes (related compounds) |
| Antimicrobial Activity | Moderate (in vitro studies) |
Q & A
Q. What are the standard synthetic routes for [2-(1-Adamantyloxy)propyl]amine hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with adamantanol derivatives and propylamine precursors. Key steps include:
- Adamantyl ether formation : Reacting 1-adamantanol with a propyl halide under basic conditions (e.g., K₂CO₃ in DMF) to form the adamantyloxypropyl intermediate .
- Amine functionalization : Introducing the amine group via nucleophilic substitution or reductive amination, often requiring catalysts like Pd/C or Cu salts .
- Hydrochloride salt formation : Treating the free base with HCl in anhydrous conditions . Yield optimization requires precise temperature control (e.g., 50–80°C for etherification), solvent selection (polar aprotic solvents for SN2 reactions), and inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Confirms adamantyl group integrity (δ ~1.6–2.1 ppm for adamantane protons) and propylamine chain connectivity .
- FT-IR : Identifies N-H stretches (~3300 cm⁻¹ for amine hydrochloride) and C-O-C ether linkages (~1100 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H⁺] for C₁₃H₂₄NOCl) and fragmentation patterns . Purity should be cross-validated via HPLC with UV detection (λ = 210–254 nm) and reference standards .
Q. What are the critical safety protocols for handling this compound in the laboratory?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles are mandatory. Use fume hoods for weighing and reactions .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
- Waste disposal : Neutralize residual compound with dilute NaOH before incineration, adhering to EPA guidelines . Training on emergency procedures (e.g., spill containment) and SDS review is required prior to use .
Advanced Research Questions
Q. How can reaction selectivity challenges in this compound synthesis be addressed?
Competing side reactions (e.g., over-alkylation or adamantane ring decomposition) can be mitigated by:
- Catalyst tuning : Pd/C with H₂ for selective reduction of nitro intermediates over adamantane hydrogenolysis .
- Solvent optimization : Using DMF for SN2 reactions minimizes nucleophilic substitution at the adamantane carbon .
- Kinetic control : Lowering reaction temperatures (e.g., 0–5°C) during amine functionalization reduces byproduct formation . Computational modeling (DFT) aids in predicting transition states and optimizing reaction pathways .
Q. What strategies resolve discrepancies in biological activity data for adamantane-derived amines?
Contradictory bioactivity results (e.g., receptor binding vs. cytotoxicity) may arise from:
- Impurity profiling : Trace solvents (e.g., DMF residues) can interfere with assays. Use LC-MS to quantify contaminants .
- Conformational analysis : X-ray crystallography or NOESY NMR reveals if structural isomers (e.g., chair vs. boat adamantane conformers) affect activity .
- Dose-response validation : Replicate studies using USP-grade reference standards to ensure consistency .
Q. What mechanistic insights explain the compound’s interaction with neurological targets?
The adamantane moiety’s lipophilicity enhances blood-brain barrier penetration, while the propylamine chain facilitates:
- Receptor docking : Molecular dynamics simulations show H-bonding between the amine group and GluN2B NMDA receptor subunits .
- Enzyme inhibition : Competitive binding studies (SPR or ITC) reveal IC₅₀ values for monoamine oxidase-B (MAO-B) inhibition . In vivo PET imaging with ¹¹C-labeled analogs can track target engagement in rodent models .
Methodological Resources
- Synthesis Optimization : Reference multi-step protocols from and for scalable routes.
- Analytical Validation : Follow USP-NF guidelines () for impurity profiling.
- Safety Compliance : Adhere to institutional SOPs () and SDS updates ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
